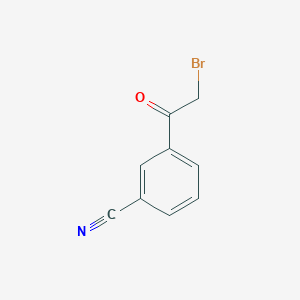

3-(2-Bromoacetyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCGNFLHRINYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370989 | |

| Record name | 3-(2-Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50916-55-7 | |

| Record name | 3-(2-Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Bromoacetyl)benzonitrile chemical properties

An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a bifunctional molecule containing a reactive α-bromoketone moiety and a cyano group. These features make it a valuable intermediate in organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrNO | [][2] |

| Molecular Weight | 224.05 g/mol | [][2] |

| CAS Number | 50916-55-7 | [][3] |

| Appearance | White to pale-yellow solid/crystalline powder | [4] |

| Melting Point | 67-70 °C | [] |

| Boiling Point | 317.7 °C at 760 mmHg | [] |

| Density | 1.56 g/cm³ | [] |

| Purity | Typically >95% | [] |

| IUPAC Name | This compound | [] |

| Synonyms | 3-Cyanophenacyl bromide, 3-(2-Bromoacetyl)benzenecarbonitrile | [] |

Spectroscopic Data

While specific spectra are lot-dependent, the expected spectroscopic signatures are:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br).

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon (C≡N), the carbonyl carbon (C=O), and the methylene carbon (-CH₂Br).

-

IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) stretch, the nitrile group (C≡N) stretch, and C-Br bond vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the bromination of 3-acetylbenzonitrile. The α-carbon of the acetyl group is selectively brominated using a suitable brominating agent.

Reactivity

The reactivity of this compound is dominated by the electrophilic α-carbon and the cyano group. The α-bromoketone is a potent alkylating agent, readily undergoing nucleophilic substitution reactions.

References

Synthesis of 3-(2-Bromoacetyl)benzonitrile from 3-acetylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(2-Bromoacetyl)benzonitrile, a valuable intermediate in medicinal chemistry and organic synthesis. The document outlines the chemical principles, a detailed experimental protocol for its preparation from 3-acetylbenzonitrile, and relevant quantitative data.

Introduction and Principle

The synthesis of this compound from 3-acetylbenzonitrile is achieved through an alpha-bromination reaction. This reaction selectively introduces a bromine atom to the carbon atom adjacent (in the alpha position) to the carbonyl group of the ketone.

The mechanism for the alpha-bromination of ketones in the presence of an acid catalyst involves the tautomerization of the ketone to its enol form.[1] This enol acts as a nucleophile and attacks an electrophilic bromine source. While molecular bromine can be used, N-Bromosuccinimide (NBS) is a common and often preferred reagent for such transformations.[1][2][3] NBS is a solid, making it easier and safer to handle than liquid bromine, and its use can offer better control and selectivity, minimizing over-bromination.[2] The reaction is typically catalyzed by an acid, which facilitates the initial enolization step.[1] This method is widely applicable for the alpha-bromination of various aralkyl ketones.[2]

Materials and Equipment

The following table lists the necessary reagents and equipment for the synthesis.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Role/Notes |

| 3-Acetylbenzonitrile | C₉H₇NO | 145.16 | 6136-68-1 | Starting Material[4] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Brominating Agent |

| Acid Catalyst (e.g., Amberlyst 15 or p-TsOH) | - | - | - | Catalyst for enolization[2][5] |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Reaction Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 | Quenching/Neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |

| Round-bottom flask | - | - | - | Reaction Vessel |

| Reflux condenser | - | - | - | To prevent solvent loss |

| Magnetic stirrer & stir bar | - | - | - | For homogenous mixing |

| Heating mantle | - | - | - | For controlled heating |

| Separatory funnel | - | - | - | For liquid-liquid extraction |

| Rotary evaporator | - | - | - | For solvent removal |

Experimental Protocol

This protocol is based on established procedures for the alpha-bromination of analogous aromatic ketones.[2][5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-acetylbenzonitrile (1.0 eq), N-Bromosuccinimide (1.1-1.2 eq), and a catalytic amount of an acid catalyst (e.g., 10% w/w acidic Al₂O₃ or a catalytic amount of p-TsOH)[2].

-

Solvent Addition: Add a suitable solvent, such as acetonitrile or methanol (approx. 10-20 volumes relative to the starting material).[2]

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[2]

-

Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be removed by filtration.[5]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Extraction: Redissolve the residue in an organic solvent like dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid and remove succinimide) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the final product.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Parameter | 3-Acetylbenzonitrile (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₇NO | C₉H₆BrNO[6][] |

| Molecular Weight ( g/mol ) | 145.16[4] | 224.05[6][] |

| Appearance | Pale yellowish-orange to brown powder[8] | White to pale-yellow solid[9] |

| Melting Point (°C) | 43-47 | 67-70[] |

| Boiling Point (°C at 760 mmHg) | ~287 (Predicted) | 317.7 (Predicted)[] |

| Typical Reaction Yield (%) | N/A | 80-90% (Representative for similar reactions)[2] |

Visualizations: Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation process.

Caption: A logical workflow for the synthesis and purification of this compound.

Caption: The chemical pathway from starting material to product via an enol intermediate.

References

- 1. Bromination - Common Conditions [commonorganicchemistry.com]

- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromination - Wordpress [reagents.acsgcipr.org]

- 4. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 8. 3-ACETYLBENZONITRILE | 6136-68-1 [chemicalbook.com]

- 9. This compound Supplier in China [nj-finechem.com]

A Technical Guide to the Putative Mechanism of Action of 3-(2-Bromoacetyl)benzonitrile

Disclaimer: Publicly available scientific literature does not contain direct experimental data on the specific biological mechanism of action for 3-(2-Bromoacetyl)benzonitrile. This guide, therefore, outlines a putative mechanism based on its chemical structure and published data from its structural isomer, 4-(2-Bromoacetyl)benzonitrile. The proposed mechanism requires experimental validation.

Executive Summary

This compound is a small molecule featuring two key functional groups that inform its potential biological activity: a nitrile group and a bromoacetyl moiety. The presence of the bromoacetyl group, a well-characterized electrophilic "warhead," strongly suggests a mechanism of action involving targeted covalent inhibition. Evidence from its structural isomer, 4-(2-Bromoacetyl)benzonitrile, points toward Glycogen Synthase Kinase 3 (GSK-3) as a likely target. This document will explore the proposed mechanism, the role of its putative target in cellular signaling, and the experimental protocols required to validate this hypothesis.

Proposed Mechanism: Covalent Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

The central hypothesis is that this compound acts as an irreversible inhibitor of the protein kinase GSK-3. This mechanism is predicated on the chemical reactivity of the α-haloacetyl group.

2.1 The Covalent Interaction

Covalent inhibitors form a stable, permanent bond with their target protein, leading to prolonged and often irreversible inactivation. The bromoacetyl moiety functions as an electrophile, making the adjacent carbon atom susceptible to nucleophilic attack. Within a protein's binding pocket, a suitably positioned nucleophilic amino acid residue, most commonly cysteine, can attack this carbon. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond between the inhibitor and the enzyme.

This irreversible binding offers potential advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to overcome high substrate concentrations.

Caption: Proposed covalent inhibition of GSK-3 by this compound.

2.2 Rationale for GSK-3 as the Target

The selection of GSK-3 as the putative target is based on evidence from the positional isomer, 4-(2-Bromoacetyl)benzonitrile. This compound is described in chemical literature as being useful for studying the irreversible inhibitory activity of Glycogen Synthase Kinase 3 (GSK-3) and is also sold under the synonym "GSK-3 Inhibitor 5".[1][2] This suggests that the bromoacetylbenzonitrile scaffold has been identified as a viable starting point for developing GSK-3 inhibitors. Many kinase inhibitors achieve selectivity by targeting unique features within the ATP-binding pocket, and the presence of a reactive cysteine residue in or near this pocket on GSK-3β (Cys-199) provides a plausible site for covalent modification.[3]

Overview of Glycogen Synthase Kinase 3 (GSK-3)

GSK-3 is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[3][4] It exists as two highly homologous isoforms, GSK-3α and GSK-3β.[3][5]

3.1 Role in Cellular Signaling

GSK-3 is a key regulator in numerous signaling pathways, including:

-

Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

-

Insulin Signaling: GSK-3 is inhibited downstream of the PI3K/Akt pathway following insulin receptor activation. This leads to the dephosphorylation and activation of glycogen synthase, promoting glycogen storage.

-

Neuronal Function: GSK-3 is implicated in neuronal development, plasticity, and apoptosis. Its dysregulation is linked to neurodegenerative diseases such as Alzheimer's disease, where it is known to hyperphosphorylate the tau protein.[4]

Due to its central role, aberrant GSK-3 activity is associated with a wide range of pathologies, including type 2 diabetes, cancer, bipolar disorder, and Alzheimer's disease, making it a significant therapeutic target.[2][4]

Caption: Simplified diagram of GSK-3's role in the Wnt/β-catenin signaling pathway.

Comparative Quantitative Data

No specific inhibitory concentrations (e.g., IC50) are available for this compound. The following table presents data for a selection of known GSK-3 inhibitors to provide context for the range of potencies achieved by different chemical scaffolds.

| Inhibitor Name | Class / Type | GSK-3β IC50 | GSK-3α IC50 | Reference |

| CHIR-99021 | ATP-competitive | 6.7 nM | 10 nM | [6] |

| SB216763 | ATP-competitive | 34.3 nM | 34.3 nM | [6] |

| Tideglusib | Non-ATP-competitive (Irreversible) | 60 nM | - | [6] |

| BIO | ATP-competitive | 5 nM | 5 nM | [7] |

| LY2090314 | ATP-competitive | 0.9 nM | 1.5 nM | [6] |

| TWS119 | ATP-competitive | 30 nM | - | [6] |

Key Experimental Protocols

The following protocols describe standard methodologies to test the proposed mechanism of action.

5.1 Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against GSK-3β.

-

Methodology:

-

Reagents: Recombinant human GSK-3β, a suitable peptide substrate (e.g., pre-phosphorylated glycogen synthase peptide), ATP, and a kinase assay buffer.

-

Procedure: A series of dilutions of this compound are prepared in DMSO.

-

The compound dilutions are pre-incubated with the GSK-3β enzyme for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo® assay).

-

Data Analysis: Luminescence values are converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

-

5.2 Protocol 2: Target Engagement via Competitive Proteomics

-

Objective: To confirm covalent binding of the compound to GSK-3β within a complex biological sample (e.g., cell lysate).

-

Methodology:

-

Lysate Preparation: Prepare protein lysates from a relevant human cell line (e.g., HEK293).

-

Compound Treatment: Treat aliquots of the lysate with increasing concentrations of this compound for a specified time. A vehicle control (DMSO) is also prepared.

-

Probe Labeling: Add a broad-spectrum, cysteine-reactive fluorescent probe (e.g., an iodoacetamide-based probe) to all samples to label cysteine residues that were not blocked by the test compound.[8]

-

Protein Separation: Separate the labeled proteins using SDS-PAGE.

-

Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner.

-

Data Analysis: A decrease in the fluorescence intensity of a protein band corresponding to the molecular weight of GSK-3β in the compound-treated lanes compared to the control indicates competitive binding and target engagement. The identity of the band can be confirmed by mass spectrometry.

-

Caption: Workflow for a competitive proteomics experiment to validate target engagement.

5.3 Protocol 3: Cellular Viability (MTT) Assay

-

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cells, where GSK-3 is often implicated.

-

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. This data can be used to determine a GI50 (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

This compound possesses the key structural features of a targeted covalent inhibitor. Based on data from its structural isomer, Glycogen Synthase Kinase 3 is proposed as its primary biological target. The putative mechanism involves the formation of an irreversible covalent bond between the compound's electrophilic bromoacetyl group and a nucleophilic cysteine residue within the ATP-binding pocket of GSK-3, leading to its inactivation and the modulation of downstream signaling pathways.

This hypothesis requires rigorous experimental validation. Future work should focus on:

-

Direct Target Identification: Using mass spectrometry to confirm that this compound covalently modifies GSK-3 and to identify the specific amino acid residue involved.

-

Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity for GSK-3 over other related and unrelated kinases.

-

Cellular Target Engagement: Confirming that the compound engages GSK-3 in intact cells using techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling.

-

Downstream Pathway Analysis: Measuring the effects of the compound on known GSK-3 substrates, such as the phosphorylation status of β-catenin or tau, in relevant cellular models.

Confirmation of this proposed mechanism would establish this compound as a valuable tool for studying GSK-3 biology and as a potential starting point for the development of novel therapeutics.

References

- 1. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]

- 2. gsk-3 | CymitQuimica [cymitquimica.com]

- 3. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Spectroscopic and Functional Analysis of 3-(2-Bromoacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 3-(2-Bromoacetyl)benzonitrile, a key intermediate in the synthesis of inhibitors targeting clinically relevant signaling pathways. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a combination of predicted and typical spectroscopic data, alongside generalized experimental protocols. Furthermore, it elucidates the compound's functional context by detailing its role in the development of inhibitors for Ubiquitin-Specific Peptidase 30 (USP30) and Glycogen Synthase Kinase 3 (GSK-3), supported by pathway diagrams.

Spectroscopic Data Analysis

This compound (CAS Number: 50916-55-7) is a small organic molecule with the chemical formula C₉H₆BrNO and a molecular weight of 224.05 g/mol . Its structure comprises a benzonitrile moiety substituted at the meta position with a bromoacetyl group. The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.5 | Singlet | 2H | -CH₂-Br |

| ~7.6 | Triplet | 1H | Aromatic H |

| ~7.8 | Doublet | 1H | Aromatic H |

| ~8.1 | Doublet | 1H | Aromatic H |

| ~8.2 | Singlet | 1H | Aromatic H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~30 | CH₂ | -C H₂-Br |

| ~113 | C | Ar-C N |

| ~118 | C | C N |

| ~130 | CH | Aromatic C H |

| ~132 | CH | Aromatic C H |

| ~135 | CH | Aromatic C H |

| ~137 | C | Aromatic C -C=O |

| ~138 | CH | Aromatic C H |

| ~190 | C | C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2230 | Strong | Nitrile (C≡N) | Stretching |

| ~1700 | Strong | Ketone (C=O) | Stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretching |

| ~1200 | Medium | C-C | Stretching |

| ~700-600 | Medium | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 223/225 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 144 | [M-Br]⁺ | Loss of bromine radical |

| 116 | [C₇H₄N]⁺ | Fragment corresponding to the benzonitrile moiety |

| 102 | [C₇H₄N-CN]⁺ | Loss of cyanide from the benzonitrile fragment |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of this compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via an LC system. For EI, the sample is introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Functional Context and Signaling Pathways

This compound serves as a reactive intermediate for the synthesis of molecules that inhibit key enzymes in cellular signaling. Its bromoacetyl group is an electrophilic warhead that can form covalent bonds with nucleophilic residues (like cysteine) in the active sites of target proteins.

Inhibition of Ubiquitin-Specific Peptidase 30 (USP30)

USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy (the selective degradation of mitochondria by autophagy).[1][2] Inhibition of USP30 can enhance the clearance of damaged mitochondria, a process that is crucial for cellular health and implicated in neurodegenerative diseases like Parkinson's disease.[3]

Caption: USP30 antagonizes Parkin-mediated mitophagy.

The diagram above illustrates the general workflow of Parkin-mediated mitophagy. Damaged mitochondria recruit and activate PINK1 and Parkin, leading to the ubiquitination of mitochondrial outer membrane proteins. This signals the mitochondria for degradation via mitophagy. USP30 counteracts this process by removing the ubiquitin tags. Inhibitors derived from this compound can covalently bind to and inactivate USP30, thereby promoting mitophagy.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a central role in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[4][5] Dysregulation of GSK-3 activity is implicated in various diseases, including type 2 diabetes, cancer, and Alzheimer's disease.[6][7]

Caption: GSK-3 is a key node in multiple signaling pathways.

GSK-3 is constitutively active in resting cells and is inhibited by upstream signals such as the PI3K/Akt and Wnt pathways.[5][6] In the absence of inhibitory signals, GSK-3 phosphorylates a wide range of substrates, often marking them for degradation or altering their activity. This compound can be used to synthesize covalent inhibitors that target GSK-3, thereby modulating its activity and influencing downstream cellular responses. This makes it a valuable tool for studying and potentially treating diseases associated with GSK-3 dysregulation.

References

- 1. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. GSK3 Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK3 in cell signaling | Abcam [abcam.com]

Physical and chemical specifications of 3-(2-Bromoacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological specifications of 3-(2-Bromoacetyl)benzonitrile (CAS No: 50916-55-7). It is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and contextual information regarding its applications.

Core Chemical and Physical Specifications

This compound is a bifunctional organic compound containing both a reactive α-bromoketone group and a benzonitrile moiety. These features make it a valuable intermediate in organic synthesis. All quantitative data is summarized in the table below for clarity and ease of comparison.

| Property | Value | Reference |

| CAS Number | 50916-55-7 | [][2] |

| Molecular Formula | C₉H₆BrNO | [] |

| Molecular Weight | 224.05 g/mol | [] |

| Appearance | White to pale-yellow solid/crystal powder | [3] |

| Melting Point | 67-70 °C | [] |

| Boiling Point | 317.7 °C at 760 mmHg | [] |

| Density | 1.56 g/cm³ | [] |

| Purity | Typically ≥95% | [] |

| Solubility | Soluble in Methanol | N/A |

| SMILES | C1=CC(=CC(=C1)C(=O)CBr)C#N | [] |

| InChI Key | XWCGNFLHRINYCE-UHFFFAOYSA-N | [] |

Synthesis and Characterization Protocols

The primary route for synthesizing this compound is the α-bromination of its precursor, 3-acetylbenzonitrile. The bromoacetyl group is a known reactive moiety, often used as an alkylating agent in organic and medicinal chemistry.

This protocol describes a standard laboratory procedure for the synthesis of this compound from 3-acetylbenzonitrile using N-Bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination.[4][5]

| Step | Procedure |

| 1. Reactant Preparation | Dissolve 1 equivalent of 3-acetylbenzonitrile in a suitable solvent such as carbon tetrachloride or ethyl acetate in a round-bottom flask. |

| 2. Reagent Addition | Add 1.1 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN. |

| 3. Reaction Condition | Equip the flask with a reflux condenser and heat the mixture to reflux under irradiation with a UV lamp to facilitate radical initiation. |

| 4. Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |

| 5. Work-up | Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. |

| 6. Purification | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. |

While specific experimental spectra for this compound are not widely published, the following protocols outline standard methods for its structural confirmation.

| Method | Protocol & Expected Results |

| ¹H NMR Spectroscopy | Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃). Expected Signals: A singlet for the two methylene protons (-CH₂Br) around 4.4-4.8 ppm. A complex multiplet pattern in the aromatic region (7.5-8.2 ppm) corresponding to the four protons on the benzene ring. |

| ¹³C NMR Spectroscopy | Prepare a more concentrated sample (~20-30 mg) in a deuterated solvent. Expected Signals: A signal for the methylene carbon (-CH₂Br) around 30-35 ppm. Signals for the aromatic carbons between 110-140 ppm. A signal for the nitrile carbon (-C≡N) around 115-120 ppm. A signal for the carbonyl carbon (C=O) around 190 ppm. |

| Infrared (IR) Spectroscopy | Analyze the solid sample using a KBr pellet or ATR accessory. Expected Peaks: A sharp, strong peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch. A strong, sharp peak around 1680-1700 cm⁻¹ for the ketone (C=O) stretch. Aromatic C-H and C=C stretching peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. |

| Mass Spectrometry (MS) | Use Electron Ionization (EI) or Electrospray Ionization (ESI). Expected Result: The molecular ion peak [M]⁺ should be visible, showing a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity at m/z 223 and 225). |

Application in Drug Discovery: GSK-3 Inhibition

This compound has been identified as a compound used in the study of novel inhibitors for Glycogen Synthase Kinase 3 (GSK-3).[6] GSK-3 is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways. Its hyperactivity is implicated in a wide range of pathologies, including neurodegenerative diseases (like Alzheimer's), psychiatric disorders, and metabolic diseases.[6][7][8]

The bromoacetyl functional group is a reactive electrophile that can form a covalent bond with nucleophilic residues, such as cysteine, within the ATP-binding site of a kinase. This irreversible inhibition makes compounds like this compound valuable as chemical probes to study enzyme function and as potential starting points for therapeutic development.

One of the most well-studied roles of GSK-3 is in the canonical Wnt signaling pathway.[9] In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] When a Wnt ligand binds to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and differentiation.[8][9] An inhibitor of GSK-3 would mimic the effect of a Wnt signal by preventing β-catenin degradation.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is corrosive and toxic if swallowed, inhaled, or in contact with skin.

| Safety Aspect | Recommendation |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage. |

| Signal Word | Danger |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up. Recommended storage is under an inert atmosphere (Nitrogen or Argon) at 2-8°C. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. |

Mandatory Visualizations

Caption: Synthetic route to this compound.

Caption: Standard workflow for chemical synthesis and characterization.

Caption: Role of GSK-3 in the canonical Wnt signaling pathway.

References

- 2. scbt.com [scbt.com]

- 3. This compound Supplier in China [nj-finechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile (CAS 50916-55-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromoacetyl)benzonitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis, and key reactions. It further explores its role as a crucial building block in the synthesis of inhibitors for clinically relevant enzymes, such as Glycogen Synthase Kinase-3 (GSK-3) and Ubiquitin-Specific Peptidase 30 (USP30). Detailed experimental protocols and an analysis of relevant signaling pathways are provided to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 50916-55-7 | [][2] |

| Molecular Formula | C₉H₆BrNO | [][2] |

| Molecular Weight | 224.05 g/mol | [][2] |

| Appearance | White to pale-yellow solid | [3] |

| Melting Point | 67-70 °C | [] |

| Boiling Point | 317.7 °C at 760 mmHg | [] |

| Density | 1.56 g/cm³ | [] |

| Solubility | Soluble in organic solvents such as acetone and dichloromethane; limited solubility in water. | [3] |

| SMILES | N#Cc1cccc(c1)C(=O)CBr | [] |

| InChI | InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | [] |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Interpretation |

| ¹H NMR | Aromatic protons (4H) would appear as multiplets in the downfield region (approx. δ 7.5-8.2 ppm). The methylene protons (-CH₂Br) adjacent to the carbonyl group would appear as a singlet further downfield (approx. δ 4.5-5.0 ppm) due to the electron-withdrawing effects of the bromine and carbonyl group. |

| ¹³C NMR | The carbon of the nitrile group (-C≡N) is expected around δ 118 ppm. The aromatic carbons would appear in the δ 125-140 ppm region. The carbonyl carbon (C=O) would be significantly downfield, typically in the δ 190-200 ppm range. The methylene carbon (-CH₂Br) would be found in the δ 30-40 ppm region. |

| FT-IR (cm⁻¹) | A sharp, strong absorption band for the nitrile group (-C≡N) is expected around 2230 cm⁻¹. A strong, sharp peak for the carbonyl group (C=O) of the ketone will be present around 1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-H bending vibrations would appear in the 900-650 cm⁻¹ region. The C-Br stretching vibration is expected in the 700-500 cm⁻¹ range. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 223 and 225 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would include the loss of the bromine atom ([M-Br]⁺), and cleavage of the acyl group, leading to fragments corresponding to the benzonitrile moiety. |

Synthesis and Reactivity

Synthesis

This compound can be synthesized from 3-acetylbenzonitrile via α-bromination. A general procedure involves the reaction of the starting ketone with a brominating agent such as bromine (Br₂) in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Acetylbenzonitrile, Bromine, Chloroform (or other suitable solvent), catalytic amount of hydrobromic acid.

-

Procedure:

-

Dissolve 3-acetylbenzonitrile in chloroform in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Add a catalytic amount of hydrobromic acid to the solution.

-

Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with constant stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.

-

Key Reactions

The α-bromoketone functionality of this compound makes it a versatile reagent for various chemical transformations, particularly for the synthesis of heterocyclic compounds.

This is a classic reaction for the synthesis of thiazole rings. It involves the condensation of an α-haloketone with a thioamide. In the case of this compound, reaction with thiourea yields 2-amino-4-(3-cyanophenyl)thiazole, a valuable scaffold in medicinal chemistry.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Materials: this compound, Thiourea, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and thiourea in ethanol.

-

Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, 2-amino-4-(3-cyanophenyl)thiazole hydrobromide, often precipitates from the solution.

-

The precipitate is collected by filtration and can be neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free amine.

-

The product can be further purified by recrystallization.[4][5]

-

The bromoacetyl group is an excellent electrophile for the alkylation of primary and secondary amines via an Sₙ2 reaction. This reaction is useful for introducing the 3-cyanophenacyl moiety into various molecules.

Experimental Protocol: Alkylation of a Primary Amine

-

Materials: this compound, a primary amine (e.g., benzylamine), a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve the primary amine and the base in the chosen solvent in a reaction flask.

-

Slowly add a solution of this compound in the same solvent to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.[6][7][8]

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of inhibitors for enzymes implicated in various diseases. Its utility stems from its ability to serve as a scaffold for the construction of more complex molecules that can interact with the active sites of these enzymes.

Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[9] Dysregulation of GSK-3 activity has been linked to several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as bipolar disorder and diabetes.[4][10][11] Therefore, the development of GSK-3 inhibitors is a significant area of research. This compound can be used to synthesize various heterocyclic compounds that have shown potential as GSK-3 inhibitors.

GSK-3 Signaling Pathway

The activity of GSK-3 is regulated by multiple signaling pathways, most notably the Wnt and PI3K/Akt pathways.[3][12][13] In the absence of Wnt signaling, GSK-3 is active and phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. In the PI3K/Akt pathway, growth factor signaling leads to the activation of Akt, which in turn phosphorylates and inactivates GSK-3.

References

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound Supplier in China [nj-finechem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scribd.com [scribd.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. Benzonitrile, 4-(bromoacetyl)- [webbook.nist.gov]

- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

The Alpha-Bromoketone Moiety in 3-(2-Bromoacetyl)benzonitrile: A Hub of Reactivity for Drug Discovery and Organic Synthesis

An In-depth Technical Guide

Abstract

Alpha-bromoketones are a cornerstone of synthetic and medicinal chemistry, prized for their versatile reactivity.[1] This technical guide provides a comprehensive examination of the reactivity of the alpha-bromoketone in 3-(2-Bromoacetyl)benzonitrile, a key building block for heterocyclic synthesis and a potential covalent inhibitor. We will delve into its synthesis, core reactivity principles, and its applications in forming complex molecular architectures, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Introduction: The Electronic Landscape of this compound

The reactivity of the alpha-bromoketone in this compound is primarily dictated by the electronic interplay between the carbonyl group, the alpha-bromine atom, and the meta-substituted benzonitrile ring. The electron-withdrawing nature of the carbonyl group and the bromine atom renders the alpha-carbon highly electrophilic and the adjacent protons acidic.[1] This electronic arrangement makes the alpha-bromoketone moiety a prime target for nucleophilic attack and a versatile precursor for a variety of chemical transformations. The meta-positioned cyano group, also being electron-withdrawing, further influences the reactivity of the aromatic ring, though its direct electronic effect on the alpha-bromoketone is less pronounced than an ortho or para substituent.

Synthesis of this compound

General Experimental Protocol: Bromination of 3-Acetylbenzonitrile

Materials:

-

3-Acetylbenzonitrile

-

Bromine (Br₂)

-

Anhydrous diethyl ether

-

Anhydrous aluminum chloride (AlCl₃, catalytic amount)

-

Petroleum ether

-

Water

Procedure:

-

Dissolve 3-acetylbenzonitrile in anhydrous diethyl ether in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of anhydrous aluminum chloride to the solution.

-

Slowly add an equimolar amount of bromine dropwise from the dropping funnel with constant stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.

-

After the addition is complete, continue stirring for a short period until the bromine color disappears.

-

Remove the ether and dissolved hydrogen bromide under reduced pressure.

-

The resulting crude product can be purified by washing with a mixture of water and petroleum ether, followed by filtration.

-

For higher purity, the product can be recrystallized from a suitable solvent like methanol.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the alpha-bromoketone in this compound is nucleophilic substitution, predominantly through an SN2 mechanism. The highly electrophilic alpha-carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group.

Reaction with N-Nucleophiles: Synthesis of Aminoketones and Heterocycles

Reactions with amines and other nitrogen-based nucleophiles are fundamental in the synthesis of various biologically active compounds.

This compound readily reacts with primary and secondary amines to yield the corresponding alpha-aminoketones. These products are valuable intermediates in the synthesis of more complex molecules.

-

Experimental Workflow: Synthesis of alpha-Aminoketones

Caption: General workflow for the synthesis of alpha-aminoketones.

A classic application of alpha-bromoketones is the Hantzsch synthesis of thiazoles. The reaction of this compound with a thioamide, such as thiourea, provides a direct route to 2-amino-4-(3-cyanophenyl)thiazole.

-

Reaction Scheme: Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Reaction with S-Nucleophiles: Thioether Formation and Heterocycle Synthesis

Sulfur nucleophiles, such as thiols and thiourea, react readily with this compound to form thioethers and sulfur-containing heterocycles.

The reaction with thiols in the presence of a base yields the corresponding thioethers.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Thioglycolic acid | 2-((3-cyanobenzoyl)methylthio)acetic acid | Aq. NaOH, Ethanol, rt, 4-8h | Data not available |

Note: Data presented is based on analogous reactions with similar alpha-bromoketones.

Reaction with O-Nucleophiles: Ester and Ether Formation

Oxygen nucleophiles, such as carboxylates and alkoxides, can also displace the bromide to form esters and ethers, respectively.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Sodium methoxide | 1-(3-cyanophenyl)-2-methoxyethan-1-one | Methanol, rt | Data not available |

| Sodium acetate | 2-(3-cyanophenyl)-2-oxoethyl acetate | Acetic acid, reflux | Data not available |

Note: Data presented is based on analogous reactions with similar alpha-bromoketones.

Application in Drug Discovery: Covalent Inhibition

The electrophilic nature of the alpha-bromoketone moiety makes this compound a potential candidate for use as a targeted covalent inhibitor in drug development.[3] Covalent inhibitors form a stable bond with their target protein, often leading to enhanced potency and prolonged duration of action. The alpha-bromoketone can act as a "warhead," reacting with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme.

Mechanism of Covalent Inhibition

The mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic alpha-carbon of the bromoacetyl group, leading to the irreversible formation of a thioether linkage and the displacement of the bromide ion. The benzonitrile moiety serves as the "scaffold" that directs the inhibitor to the enzyme's active site through non-covalent interactions.

-

Signaling Pathway: Covalent Inhibition of a Kinase

Caption: Covalent modification of a cysteine residue by this compound.

Conclusion

This compound is a highly versatile reagent with a rich and exploitable reactivity profile centered on its alpha-bromoketone moiety. Its susceptibility to nucleophilic attack by a wide array of heteroatomic nucleophiles makes it an invaluable tool for the synthesis of diverse heterocyclic scaffolds. Furthermore, its potential as a covalent inhibitor highlights its significance in modern drug discovery programs. The experimental protocols and reactivity data summarized in this guide provide a solid foundation for researchers and scientists to harness the synthetic potential of this important chemical intermediate.

References

The Solubility Profile of 3-(2-Bromoacetyl)benzonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(2-Bromoacetyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including Glycogen Synthase Kinase 3 (GSK-3) inhibitors. Understanding the solubility of this compound in common organic solvents is critical for its effective use in research and development, particularly in drug discovery and process chemistry. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow involving this compound. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction

This compound (CAS No. 50916-55-7) is a substituted aromatic ketone containing a reactive bromoacetyl group and a nitrile moiety.[1] Its chemical structure makes it a versatile building block in organic synthesis. A significant application of this compound is in the preparation of inhibitors for enzymes such as Glycogen Synthase Kinase 3 (GSK-3), which are targets in the development of therapeutics for a range of central nervous system disorders.[2] The successful execution of synthetic reactions and subsequent purification processes heavily relies on the appropriate choice of solvents, making a thorough understanding of the solubility of this compound paramount. This guide aims to provide a detailed resource on this topic.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Melting Point | 67-70 °C | |

| Boiling Point | 317.7 °C at 760 mmHg | N/A |

| Appearance | White to light yellow crystalline solid | |

| CAS Number | 50916-55-7 | [1] |

Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. However, based on qualitative descriptions from chemical suppliers and data available for the isomeric compound 4-(2-Bromoacetyl)benzonitrile, a solubility profile can be estimated.

Qualitative Solubility: this compound is generally described as being soluble in methanol. The isomeric compound, 4-cyanophenacyl bromide, is noted to be soluble in organic solvents such as acetone and dichloromethane, with limited solubility in water.[3] This suggests that this compound will exhibit good solubility in polar aprotic and polar protic solvents.

Quantitative Solubility Summary: The following table summarizes the available quantitative and estimated solubility data for this compound in common organic solvents at ambient temperature. It is important to note that the value for Dimethyl Sulfoxide (DMSO) is based on data for the isomer 4-(2-Bromoacetyl)benzonitrile and should be considered an approximation for the 3-isomer.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Methanol | Polar Protic | 0.762 | Soluble | N/A | Qualitative data from supplier. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | ~10.0 | ~0.446 | Based on data for 4-(2-Bromoacetyl)benzonitrile.[4] |

| Dichloromethane (DCM) | Halogenated | 0.309 | Soluble | N/A | Based on qualitative data for 4-(2-Bromoacetyl)benzonitrile.[3] |

| Acetone | Polar Aprotic | 0.355 | Soluble | N/A | Based on qualitative data for 4-(2-Bromoacetyl)benzonitrile.[3] |

| Water | Polar Protic | 1.000 | Limited | N/A | Based on qualitative data for 4-(2-Bromoacetyl)benzonitrile.[3] |

Polarity Index values are relative to water (1.000).

Experimental Protocols

For researchers wishing to determine the precise solubility of this compound in a specific solvent system, the following experimental protocols are provided as a general guideline.

Protocol for Qualitative Solubility Determination

This method is useful for rapid screening of suitable solvents.

-

Preparation: Weigh approximately 10-20 mg of this compound into a small, clean, and dry test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the test tube.

-

Mixing: Vigorously agitate the mixture for 1-2 minutes at ambient temperature. A vortex mixer can be used for this purpose.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently heat the mixture in a water bath to assess solubility at elevated temperatures. Observe any changes in solubility.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a quantitative measure of solubility.

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath can be used.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

Visualizations

The following diagrams illustrate a conceptual workflow for the use of this compound in a research context and a logical flow for solubility testing.

Caption: A conceptual workflow for the synthesis and evaluation of a hypothetical GSK-3 inhibitor.

Caption: A logical workflow for determining the qualitative solubility of a compound.

Conclusion

This compound is a valuable reagent in medicinal chemistry and organic synthesis. While comprehensive quantitative solubility data is sparse in the public domain, this guide consolidates the available qualitative information and provides a framework for its experimental determination. The compound exhibits good solubility in polar organic solvents, a characteristic that is advantageous for its application in various reaction conditions. The provided protocols and workflows serve as a practical resource for scientists and researchers, facilitating the efficient and effective use of this compound in their laboratory work. It is recommended that researchers determine the solubility in their specific solvent systems for critical applications.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 20099-89-2: 4-Cyanophenacyl bromide | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 3-(2-Bromoacetyl)benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery and development.

Core Chemical and Physical Data

This compound is a solid organic compound notable for its reactive bromoacetyl group, making it a valuable building block in synthetic chemistry. Its key quantitative properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₆BrNO[1][2][3] |

| Molecular Weight | 224.05 g/mol [1][2][3] |

| Melting Point | 67-70 °C |

| Boiling Point | 317.7 °C at 760 mmHg |

| Density | 1.56 g/cm³ |

| CAS Number | 50916-55-7[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a 2-aminothiazole derivative are presented below. These protocols are based on established chemical transformations of analogous compounds.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 3-acetylbenzonitrile. This method is adapted from the synthesis of the para-isomer, p-cyanophenacyl bromide.[4]

Materials:

-

3-Acetylbenzonitrile

-

Bromine (Br₂)

-

Anhydrous diethyl ether

-

Aluminum chloride (AlCl₃, catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 3-acetylbenzonitrile (100 mmol) in anhydrous diethyl ether (150 ml).

-

Add a catalytic amount of aluminum chloride to the solution.

-

Cool the flask in an ice bath and add bromine (100 mmol) dropwise with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.

-

A precipitate will form. Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted bromine.

-

Dry the product under vacuum to yield this compound.

Protocol 2: Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole

This protocol details the Hantzsch thiazole synthesis, reacting this compound with thiourea to form a 2-aminothiazole derivative. This class of compounds is of significant interest in medicinal chemistry.

Materials:

-

This compound

-

Thiourea

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 ml).

-

Add an equimolar amount of thiourea (10 mmol) to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-amino-4-(3-cyanophenyl)thiazole.

Experimental Workflow and Logical Relationships

The following diagram illustrates the synthetic pathway from the starting material, 3-acetylbenzonitrile, to the final 2-aminothiazole derivative, highlighting the key reagents and intermediate compound.

Caption: Synthetic pathway for 2-amino-4-(3-cyanophenyl)thiazole.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of a Potential GSK-3 Inhibitor Derived from 3-(2-Bromoacetyl)benzonitrile

These application notes provide a comprehensive guide for the synthesis and evaluation of a potential Glycogen Synthase Kinase-3 (GSK-3) inhibitor using 3-(2-Bromoacetyl)benzonitrile as a key starting material. The protocols are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathogenesis of several diseases, such as Alzheimer's disease, type II diabetes, and certain cancers.[1] Consequently, GSK-3 has emerged as a significant therapeutic target for drug discovery.

One of the prominent signaling cascades regulated by GSK-3 is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.[2]

This document outlines a proposed synthetic route to a novel aminothiazole-based compound, a scaffold known to be effective in kinase inhibition, starting from this compound.[1] Detailed protocols for its synthesis and subsequent in vitro evaluation against GSK-3β are provided.

Data Presentation

Table 1: Proposed Synthesis of N-(4-(3-cyanophenyl)thiazol-2-yl)acetamide

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | This compound | Thiourea | 4-(3-cyanophenyl)thiazol-2-amine | Ethanol | 2-4 hours | Reflux | ~85-95 |

| 2 | 4-(3-cyanophenyl)thiazol-2-amine | Acetyl chloride | N-(4-(3-cyanophenyl)thiazol-2-yl)acetamide | Dry Acetone | 1-2 hours | 0°C to RT | ~80-90 |

Table 2: Inhibitory Activity of Representative GSK-3β Inhibitors

| Inhibitor | IC50 (nM) | Assay Method |

| CHIR-99021 | 6.7 | Kinase-Glo® |

| SB216763 | 34 | TR-FRET |

| AR-A014418 | 104 | Not Specified |

| Compound 16b (thieno[3,2-c]pyrazol-3-amine derivative) | 3.1 | Caliper mobility shift assay |

| Compound 36 (N-(pyridin-2-yl)cyclopropanecarboxamide derivative) | 70 | Not Specified |

Experimental Protocols

Synthesis of 4-(3-cyanophenyl)thiazol-2-amine (Intermediate 1)

This protocol is based on the Hantzsch thiazole synthesis.[3][4]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound and ethanol.

-

Add thiourea to the solution and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to obtain 4-(3-cyanophenyl)thiazol-2-amine.

Synthesis of N-(4-(3-cyanophenyl)thiazol-2-yl)acetamide (Proposed GSK-3 Inhibitor)

This protocol describes the acylation of the 2-aminothiazole intermediate.[5]

Materials:

-

4-(3-cyanophenyl)thiazol-2-amine (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Dry acetone

-

Pyridine (catalytic amount)

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-(3-cyanophenyl)thiazol-2-amine in dry acetone in a flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add acetyl chloride to the cooled solution, followed by a catalytic amount of pyridine.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield N-(4-(3-cyanophenyl)thiazol-2-yl)acetamide.

In vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from standard Promega protocols for the ADP-Glo™ Kinase Assay.[6][7][8]

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[7]

-

Synthesized inhibitor compound

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in the appropriate buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

-

Reaction Setup:

-

Add the diluted inhibitor or vehicle to the wells of a 384-well plate.

-

Add the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells.

-

Prepare a substrate/ATP mixture in the kinase reaction buffer.

-

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: Proposed synthetic workflow for the GSK-3 inhibitor.

Caption: Experimental workflow for the in vitro GSK-3β kinase assay.

Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3.

References

- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]

- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. GSK3 beta Kinase Enzyme System [promega.kr]

- 8. carnabio.com [carnabio.com]

3-(2-Bromoacetyl)benzonitrile: A Versatile Intermediate for Organic Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(2-Bromoacetyl)benzonitrile is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive α-bromoketone moiety and a cyano group, allows for the facile construction of a variety of heterocyclic scaffolds, particularly substituted thiazoles. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of 2-aminothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition.

Introduction

α-Halo ketones are key intermediates in synthetic organic chemistry, serving as precursors for a wide array of molecular architectures. Among these, this compound stands out due to the presence of a nitrile group, which can be further functionalized or can participate in directing biological activity. The primary application of this intermediate is in the Hantzsch thiazole synthesis, a classic condensation reaction that provides a straightforward route to 2-aminothiazoles. These thiazole-containing molecules are prevalent in many biologically active compounds and approved pharmaceuticals.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50916-55-7 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Melting Point | 67-70 °C | [1] |

| Appearance | White to pale-yellow solid | [3] |

Table 2: Representative Reaction Data

| Reaction | Starting Material | Product | Yield (%) |

| Bromination | 3-Acetylbenzonitrile | This compound | ~85% (estimated) |

| Hantzsch Thiazole Synthesis | This compound | 2-Amino-4-(3-cyanophenyl)thiazole | High (typical for Hantzsch) |

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Acetylbenzonitrile

This protocol is adapted from the synthesis of the isomeric 4-(2-bromoacetyl)benzonitrile.

Materials:

-

3-Acetylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Amberlyst 15 ion exchange resin (catalyst)

-

Ethyl acetate

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle